molecular formula C14H16BrN3O B11014748 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B11014748
M. Wt: 322.20 g/mol
InChI Key: GOSJCVYHMDOHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a compound that features a bromophenyl group and an imidazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the bromophenyl and imidazole groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves the reaction of 4-bromobenzylamine with 3-(1H-imidazol-1-yl)propylamine in the presence of acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

4-bromobenzylamine+3-(1H-imidazol-1-yl)propylamine+acetic anhydrideThis compound\text{4-bromobenzylamine} + \text{3-(1H-imidazol-1-yl)propylamine} + \text{acetic anhydride} \rightarrow \text{this compound} 4-bromobenzylamine+3-(1H-imidazol-1-yl)propylamine+acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a phenol derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 4-bromophenol derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to the specific combination of the bromophenyl and imidazole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C14H16BrN3O/c15-13-4-2-12(3-5-13)10-14(19)17-6-1-8-18-9-7-16-11-18/h2-5,7,9,11H,1,6,8,10H2,(H,17,19)

InChI Key

GOSJCVYHMDOHRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCN2C=CN=C2)Br

solubility

>48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.